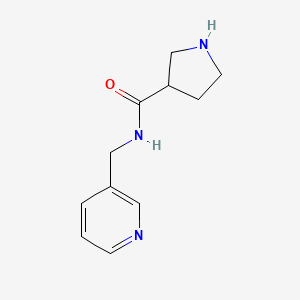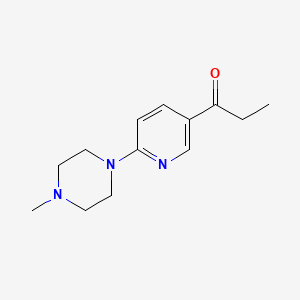
1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)propan-1-one involves several steps. One common synthetic route includes the reaction of 4-methylpiperazine with 3-bromopyridine, followed by the addition of propanone under specific reaction conditions . Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity .
化学反応の分析
1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
1-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)propan-1-one can be compared with similar compounds such as:
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: Similar in structure but contains a boronic acid group instead of a propanone group.
N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: Contains a pyrrolo[2,3-b]pyridine core and is used in different research applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C13H19N3O/c1-3-12(17)11-4-5-13(14-10-11)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 |
InChIキー |
YBEVCPXJTVZVDI-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11800464.png)
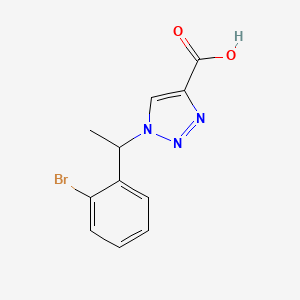
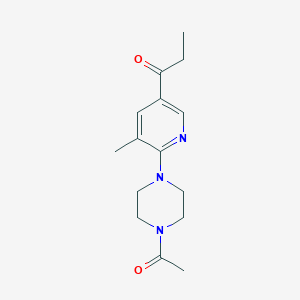
![5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800482.png)
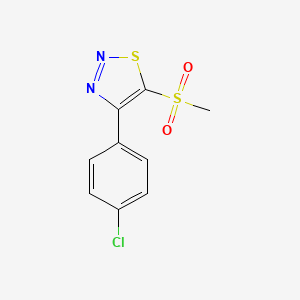


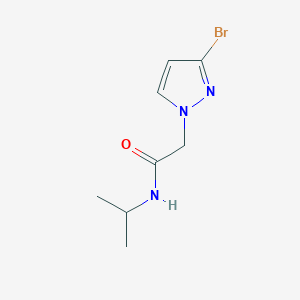
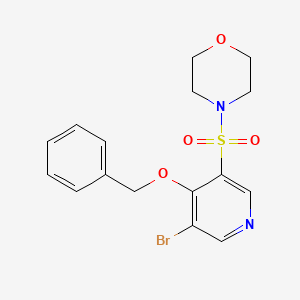
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)
![2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11800525.png)
